molecular formula C19H12N2O8 B070681 3,5-bis(4-Nitrophenoxy)benzoic acid CAS No. 173550-33-9

3,5-bis(4-Nitrophenoxy)benzoic acid

Cat. No. B070681
M. Wt: 396.3 g/mol
InChI Key: JOSXKPZXMVHRKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"3,5-bis(4-Nitrophenoxy)benzoic acid" is a compound synthesized through specific chemical reactions involving precursor molecules. Its synthesis, molecular structure, and properties make it a subject of interest for various applications in materials science and chemistry.

Synthesis Analysis

The synthesis process involves a condensation reaction of 3,5-dihydroxy-benzoic acid with hydroquinone to produce 3,5-bis(4-nitrophenoxy) benzoic acid, followed by reduction to obtain 3,5-bis(4-aminophenoxy) benzoic acid. This pathway is crucial for creating polyimide films with significant properties from the monomer (Xu Yong-fen, 2012).

Molecular Structure Analysis

Research on similar molecules, like 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, provides insight into the molecular structure, revealing intermolecular hydrogen bond interactions and spectral properties indicative of the molecule's stability and reactivity (Ö. Tamer et al., 2015).

Chemical Reactions and Properties

The compound's reactivity and potential for forming polymeric materials are highlighted by its involvement in various chemical reactions, leading to the synthesis of aromatic polyimide films with notable ultraviolet absorption and hydrophobic performances, as well as tensile strength variations (Xu Yong-fen, 2012).

Physical Properties Analysis

The synthesized 3,5-bis(4-aminophenoxy) benzoic acid exhibits a melting point of 245.8 ℃, and the derived polyimide films show high transmissivity (>80%), indicating excellent optical properties suitable for specific applications (Xu Yong-fen, 2012).

Chemical Properties Analysis

The chemical properties of "3,5-bis(4-Nitrophenoxy)benzoic acid" and its derivatives are characterized by their reactivity, forming various polyimide films with distinct features such as high ultraviolet absorption, excellent hydrophobicity, and variable tensile strength, making them suitable for advanced material applications (Xu Yong-fen, 2012).

Scientific Research Applications

  • Polymer and Film Synthesis : Xu Yong-fen (2012) explored the synthesis of 3,5-bis(4-aminophenoxy) benzoic acid from 3,5-bis(4-nitrophenoxy) benzoic acid, which was further used to create aromatic polyimide films containing carboxyl groups. These films exhibited high transmissivity, ultraviolet absorption, hydrophobic properties, and tensile strength (Xu Yong-fen, 2012).

  • Ligand Synthesis for Metal Complexes : S. Stucky et al. (2008) synthesized 3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazole and related compounds, an intermediate of which involves a derivative of 3,5-bis(4-nitrophenoxy) benzoic acid, for metal complex formation. This research aids in understanding protonation and metal complex formation in coordination chemistry (Stucky, Koch, Heinz, & Hegetschweiler, 2008).

  • Precursors for Thermally Stable Plastics : M. Imoto et al. (2010) focused on synthesizing valuable precursors for thermally stable plastics like polyamides and polyimides, using derivatives of 3,5-bis(4-nitrophenoxy) benzoic acid (Imoto, Takeda, Tamaki, Taniguchi, & Mizuno, 2010).

  • Liquid-Crystalline Polymers : K. Kishikawa et al. (2008) studied the polymerizable derivative of 3,5-bis(4-nitrophenoxy) benzoic acid for its application in creating liquid-crystalline polymers. These polymers have potential uses in advanced material applications due to their unique structural properties (Kishikawa, Hirai, & Kohmoto, 2008).

  • Lanthanide-based Coordination Polymers : S. Sivakumar et al. (2011) synthesized lanthanide coordination compounds using derivatives of 3,5-dihydroxy benzoates, including 3,5-bis(4-nitrophenoxy) benzoic acid, to study their photophysical properties. This research contributes to the development of materials with unique optical properties (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Safety And Hazards

Safety data sheets suggest that contact with skin and eyes should be avoided when handling "3,5-bis(4-Nitrophenoxy)benzoic acid" . In case of contact, immediate rinsing with plenty of water is recommended . It is also advised to wear protective clothing, gloves, and eye/face protection .

properties

IUPAC Name

3,5-bis(4-nitrophenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O8/c22-19(23)12-9-17(28-15-5-1-13(2-6-15)20(24)25)11-18(10-12)29-16-7-3-14(4-8-16)21(26)27/h1-11H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSXKPZXMVHRKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=CC(=C2)C(=O)O)OC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10587892
Record name 3,5-Bis(4-nitrophenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-bis(4-Nitrophenoxy)benzoic acid

CAS RN

173550-33-9
Record name 3,5-Bis(4-nitrophenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3,5-bis(4-Nitrophenoxy)benzoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3,5-bis(4-Nitrophenoxy)benzoic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3,5-bis(4-Nitrophenoxy)benzoic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3,5-bis(4-Nitrophenoxy)benzoic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3,5-bis(4-Nitrophenoxy)benzoic acid
Reactant of Route 6
Reactant of Route 6
3,5-bis(4-Nitrophenoxy)benzoic acid

Citations

For This Compound
38
Citations
T Nakayama, M Okochi, N Ito, K Nishitomi… - Alzheimer's & …, 2006 - Wiley Online Library
Background γ–Secretase inhibitors reduce Aβ generation. However, blocking γ–secretase activity may cause serious side effects since there are other substrates such as Notch …
G Yang, M Jikei, MA Kakimoto - … of the Japan Academy, Series B, 1998 - jstage.jst.go.jp
An aromatic hyperbranched polyamide was synthesized by the direct polycondensation of an AB2 type monomer (3, 5-bis (4-aminophenoxy) benzoic acid) in NMP in the presence of …
Number of citations: 20 www.jstage.jst.go.jp
H Toiserkani - High Performance Polymers, 2011 - journals.sagepub.com
Three types of new bis(ether-amine) monomers such as 5-(2-benzimidazole)-1,3-bis(4-aminophenoxy)benzene (3), 5-(2-benzoxazole)-1,3-bis(4-aminophenoxy)benzene (4), and 5-(2-…
Number of citations: 14 journals.sagepub.com
G Yang, M Jikei, M Kakimoto - Macromolecules, 1998 - ACS Publications
Introduction. Aromatic polyamides are well-known as high performance polymers due to their excellent thermal, mechanical and chemical properties. 1r6 There are two conventional …
Number of citations: 91 pubs.acs.org
H Toiserkani - 2014 - sid.ir
BACKGROUND: AMONG THE POLYMERS WIDELY STUDIED FOR APPLICATIONS IN ADVANCED TECHNIQUES, AROMATIC POLYIMIDES HAVE RECEIVED CONSIDERABLE …
Number of citations: 2 www.sid.ir
G Yang, M Jikei, M Kakimoto - Macromolecules, 1999 - ACS Publications
Previous experiments from our group [Macromolecules 1998, 31, 5964] have established that thermal polymerization of 3,5-bis(4-aminophenoxy)benzoic acid (monomer 1) gave a …
Number of citations: 142 pubs.acs.org
AS Nasar, M Jikei, M Kakimoto - European polymer journal, 2003 - Elsevier
Amine-terminated AB 2 -type hyperbranched polyamides of different molecular weights were prepared from 3,5-bis-(4-aminophenoxy)benzoic acid (AB 2 monomer) by fractional …
Number of citations: 93 www.sciencedirect.com
M Vanjinathan, A Raghavan… - Journal of Polymer …, 2007 - Wiley Online Library
3,5‐bis(4‐aminophenoxy)phenyl phenylcarbamate—a novel AB 2 ‐type blocked isocyanate monomer and 3,5‐bis{ethyleneoxy(4‐aminophenoxy)}phenyl carbonyl azide—a novel AB 2 …
Number of citations: 16 onlinelibrary.wiley.com
T Shanmugam, A Raghavan… - … Science Part A: Pure …, 2006 - Taylor & Francis
Degree of branching (DB) of AB 2 ‐type hyperbranched polymer has been studied using 13 C‐NMR spectroscopy. For this purpose, a series of hyperbranched polyamides based on 3,5…
Number of citations: 10 www.tandfonline.com
H Tsushima, K Matsumoto… - Polymers for Advanced …, 2011 - Wiley Online Library
Dendrimer syntheses usually require time‐consuming and tedious procedures, especially for high‐generation dendrimers. Solid‐phase synthesis using insoluble supports allows the …
Number of citations: 6 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.